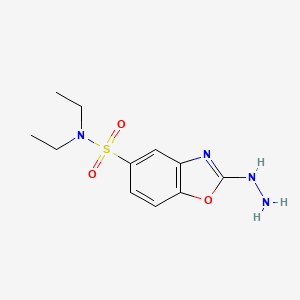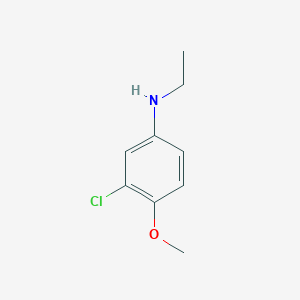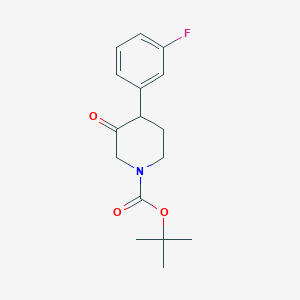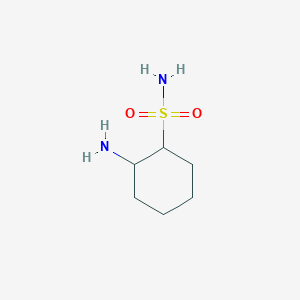
4-(Chloromethyl)-4-ethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-4-ethylcyclohex-1-ene is an organic compound with a cyclohexene ring substituted with a chloromethyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethylcyclohex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the cyclohexene’s pi-electrons .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4-ethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted cyclohexenes.
Oxidation: Formation of cyclohexanols or cyclohexanones.
Reduction: Formation of cyclohexanes.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-4-ethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4-ethylcyclohex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophiles in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
4-(Bromomethyl)-4-ethylcyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-propylcyclohex-1-ene: Similar structure but with a propyl group instead of an ethyl group
Uniqueness
4-(Chloromethyl)-4-ethylcyclohex-1-ene is unique due to its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H15Cl |
|---|---|
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
4-(chloromethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
Clave InChI |
HJZXYMQQUFHIFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC=CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


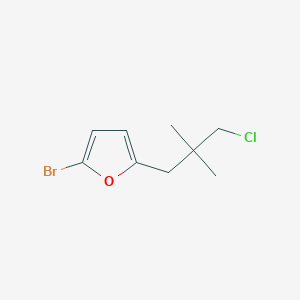
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

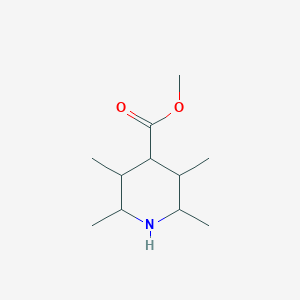
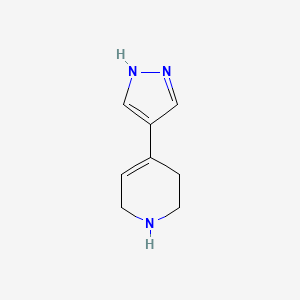
![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
